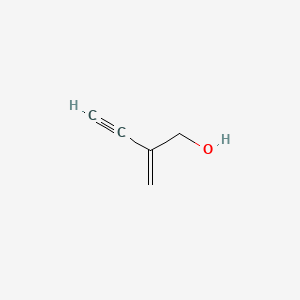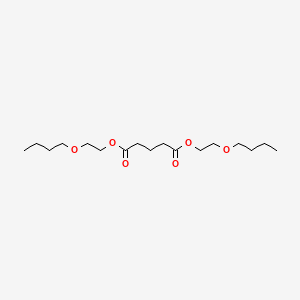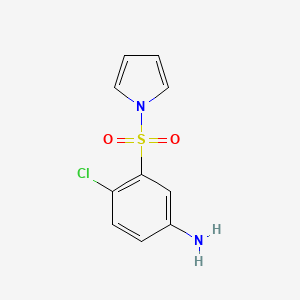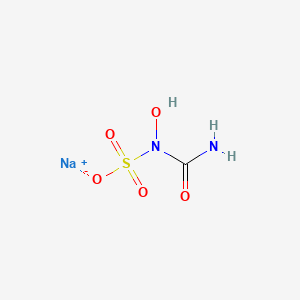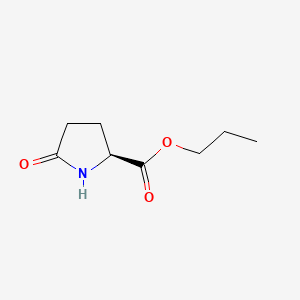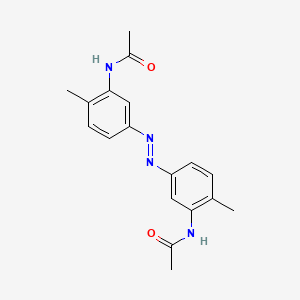
3,3'-(Diacetylamino)-4,4'-dimethylazobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3’-(Diacetylamino)-4,4’-dimethylazobenzene is an organic compound belonging to the class of azobenzenes Azobenzenes are characterized by the presence of a nitrogen-nitrogen double bond (N=N) connecting two aromatic rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(Diacetylamino)-4,4’-dimethylazobenzene typically involves the following steps:
Diazotization: The starting material, 4,4’-dimethylbenzidine, is diazotized using sodium nitrite in an acidic medium (usually hydrochloric acid) to form the corresponding diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with aniline in the presence of a base (such as sodium acetate) to form the azobenzene derivative.
Acetylation: The final step involves acetylation of the amino groups using acetic anhydride in the presence of a catalyst like pyridine to yield 3,3’-(Diacetylamino)-4,4’-dimethylazobenzene.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control temperature, pressure, and reagent addition.
Análisis De Reacciones Químicas
Types of Reactions
3,3’-(Diacetylamino)-4,4’-dimethylazobenzene undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction of the azo group (N=N) can be achieved using reducing agents such as sodium dithionite or hydrogen in the presence of a palladium catalyst, resulting in the formation of the corresponding hydrazo compound.
Substitution: The acetylamino groups can undergo nucleophilic substitution reactions, where the acetyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium dithionite in aqueous solution or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydrazo compounds.
Substitution: Various substituted azobenzenes depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3,3’-(Diacetylamino)-4,4’-dimethylazobenzene has several applications in scientific research:
Chemistry: Used as a dye and a chromophore in various chemical reactions and studies.
Biology: Employed in the study of protein-ligand interactions due to its ability to undergo reversible photoisomerization.
Medicine: Investigated for its potential use in photodynamic therapy and as a photosensitizer in cancer treatment.
Industry: Utilized in the manufacturing of dyes, pigments, and as a stabilizer in polymer production.
Mecanismo De Acción
The mechanism of action of 3,3’-(Diacetylamino)-4,4’-dimethylazobenzene involves its ability to undergo photoisomerization. Upon exposure to light, the compound can switch between its trans and cis forms. This property is exploited in various applications, such as molecular switches and sensors. The molecular targets and pathways involved include interactions with proteins and nucleic acids, where the photoisomerization can induce conformational changes affecting their function.
Comparación Con Compuestos Similares
Similar Compounds
4,4’-Dimethylazobenzene: Lacks the acetylamino groups, making it less reactive in certain chemical reactions.
3,3’-Diamino-4,4’-dimethylazobenzene: Contains amino groups instead of acetylamino groups, leading to different reactivity and applications.
3,3’-(Diacetylamino)-azobenzene: Lacks the methyl groups, affecting its steric properties and reactivity.
Uniqueness
3,3’-(Diacetylamino)-4,4’-dimethylazobenzene is unique due to the presence of both acetylamino and methyl groups, which confer specific chemical properties and reactivity. Its ability to undergo photoisomerization makes it particularly valuable in applications requiring light-induced changes.
Propiedades
Número CAS |
138805-31-9 |
|---|---|
Fórmula molecular |
C18H20N4O2 |
Peso molecular |
324.4 g/mol |
Nombre IUPAC |
N-[5-[(3-acetamido-4-methylphenyl)diazenyl]-2-methylphenyl]acetamide |
InChI |
InChI=1S/C18H20N4O2/c1-11-5-7-15(9-17(11)19-13(3)23)21-22-16-8-6-12(2)18(10-16)20-14(4)24/h5-10H,1-4H3,(H,19,23)(H,20,24) |
Clave InChI |
QCHDDHDFIRXWDQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)N=NC2=CC(=C(C=C2)C)NC(=O)C)NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




